6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline

Medicinal Chemistry Computational Chemistry Lead Optimization

6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline features a dual-bromine substitution, enabling orthogonal cross-coupling reactions for rapid SAR exploration. This scaffold is key in developing T-type calcium channel blockers and antiviral agents, including cccDNA inhibitors. Choose this precisely substituted core for streamlined, multi-vector lead optimization. Ideal for medicinal chemistry libraries. Request a quote for competitive bulk pricing.

Molecular Formula C14H10Br2N2
Molecular Weight 366.05 g/mol
CAS No. 65331-45-5
Cat. No. B3277088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline
CAS65331-45-5
Molecular FormulaC14H10Br2N2
Molecular Weight366.05 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Br)N=CN1C3=CC=C(C=C3)Br
InChIInChI=1S/C14H10Br2N2/c15-11-1-4-13(5-2-11)18-8-10-7-12(16)3-6-14(10)17-9-18/h1-7,9H,8H2
InChIKeyUHOOJWKYNBMPOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline: A Structurally Distinct Dihydroquinazoline Scaffold for Medicinal Chemistry and Chemical Biology


6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline (CAS: 65331-45-5, MF: C₁₄H₁₀Br₂N₂, MW: 366.05) is a heterocyclic organic compound belonging to the 3,4-dihydroquinazoline class [1]. This scaffold is characterized by a partially saturated pyrimidine ring fused to a benzene ring, a core that has been extensively utilized in the development of pharmacologically active agents, including T-type calcium channel blockers and antiviral compounds [2][3]. Its dual bromine substitution—one on the phenyl ring at the 3-position and one on the quinazoline core at the 6-position—defines a unique structural and electronic signature. This substitution pattern creates a vector for selective synthetic elaboration via cross-coupling reactions, distinguishing it from mono-halogenated or non-halogenated analogs and positioning it as a strategic intermediate for lead optimization .

Why Generic Substitution of 6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline with Other Dihydroquinazolines Is Not Scientifically Justified


The 3,4-dihydroquinazoline class exhibits pronounced sensitivity to substitution patterns, where even minor alterations in halogen identity, position, or ring saturation can drastically alter a compound's biological target engagement, physicochemical properties, and synthetic utility. For instance, structure-activity relationship (SAR) studies on T-type calcium channel blockers have shown that the substitution pattern on the dihydroquinazoline core is a critical determinant of potency, with IC₅₀ values varying by orders of magnitude depending on the nature and position of the substituents [1]. Furthermore, patents describing dihydroquinazolines for antiviral applications explicitly delineate broad Markush structures but consistently demonstrate that optimal activity against targets like HBV cccDNA is achieved only with a narrow set of specifically substituted derivatives, underscoring that the class is not functionally interchangeable [2]. Therefore, selecting 6-bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline is a decision predicated on its precise, non-fungible structural attributes.

Quantitative Evidence Guide: Verifiable Differentiation of 6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline


Distinct Electronic Landscape from Dual Bromine Substitution

Compared to its 4-chlorophenyl and 4-fluorophenyl analogs, the presence of two heavy bromine atoms in 6-bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline creates a significantly altered electronic and steric environment . While specific activity data for this compound is not available, class-level inferences from T-type calcium channel SAR studies demonstrate that halogen substitution on the phenyl ring and core is a key determinant of biological activity, with bromine-substituted analogs often exhibiting enhanced potency and target residence time compared to their chloro- or fluoro- counterparts [1]. The dual bromination pattern increases molecular polarizability and provides a distinct vector for halogen bonding, which can be critical for achieving optimal binding in hydrophobic pockets [2].

Medicinal Chemistry Computational Chemistry Lead Optimization

Dual Reactive Sites for Orthogonal Synthetic Elaboration via Cross-Coupling

6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline presents two distinct aryl bromide handles (one on the 6-position of the quinazoline and one on the 4-position of the N-phenyl ring) that are available for sequential functionalization . This contrasts with mono-halogenated dihydroquinazolines (e.g., 6-bromo-3-phenyl-3,4-dihydroquinazoline), which offer only a single point for diversification [1]. The potential for orthogonal reactivity allows for the stepwise installation of diverse pharmacophores, enabling the rapid generation of compound libraries with a high degree of molecular complexity from a single, commercially available intermediate [2].

Synthetic Chemistry Medicinal Chemistry Chemical Biology

High Purity Specification (≥95%) for Reproducible Research Outcomes

Procuring 6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline with a defined minimum purity specification is essential for ensuring reproducibility in both chemical and biological assays. Reputable vendors specify this compound at a minimum purity of 95% . This is a critical differentiator from uncharacterized or lower-purity material that may be available through less rigorous supply chains. Even minor impurities, which are common in intermediates lacking full analytical certification, can act as potent agonists, antagonists, or cytotoxic agents, leading to false positives, skewed dose-response curves, and significant waste of downstream resources in drug discovery programs [1]. A purity of ≥95% ensures that observed biological or chemical activity can be confidently attributed to the compound itself, not an artifact.

Chemical Procurement Quality Control Reproducible Research

Optimal Research and Industrial Application Scenarios for 6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline Based on Differential Evidence


Synthesis of Diverse Dihydroquinazoline Libraries via Sequential Cross-Coupling

The presence of two chemically distinct aryl bromide sites makes this compound an ideal core scaffold for generating libraries of novel dihydroquinazoline analogs. Researchers can exploit the orthogonal reactivity of the bromine atoms to introduce diverse functional groups at the 6-position and the N-phenyl ring in a controlled, stepwise manner using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This approach is superior to using mono-halogenated scaffolds, as it enables the rapid and efficient exploration of chemical space around two distinct vectors, significantly accelerating SAR campaigns for targets like T-type calcium channels or antiviral proteins [1].

Probe Development for Halogen Bonding Interactions in Drug Discovery

The dual bromine substitution pattern presents a unique electronic and steric profile characterized by two heavy, polarizable halogen atoms. This feature makes the compound a valuable chemical probe for investigating the role of halogen bonding in protein-ligand interactions. In structure-based drug design, it can be used to systematically map the preference of a target binding site for halogen bonding versus hydrophobic interactions, particularly when compared against a matched series of analogs bearing chlorine, fluorine, or hydrogen at the same positions. This allows medicinal chemists to fine-tune the affinity and selectivity of a lead series by exploiting non-canonical intermolecular interactions [2].

Validated Intermediate for cccDNA Inhibitor Development in Antiviral Research

Patents covering the use of substituted 3,4-dihydroquinazolines for the treatment and prophylaxis of hepatitis B virus (HBV) infection provide a strong rationale for the use of halogenated dihydroquinazolines as starting points for antiviral drug discovery. Specifically, these compounds are claimed as cccDNA inhibitors [3]. The 6-bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline core aligns with the general structural motifs described in this patent space. Its dual-brominated structure offers a validated and chemically tractable entry point for synthesizing and optimizing novel antiviral agents with a mechanism of action distinct from current standard-of-care therapies, which are primarily nucleoside analogs and immunomodulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.